5'-Thymidylic acid

Description

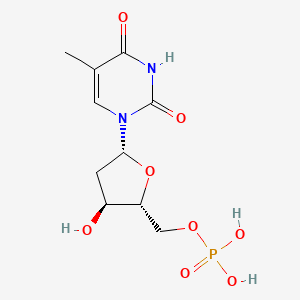

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOZYWVXFNDGLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N2O8P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861902 | |

| Record name | 1-(2-Deoxy-5-O-phosphonopentofuranosyl)-5-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365-07-1 | |

| Record name | thymidylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

what is the precise chemical structure of 5'-Thymidylic acid

For researchers, scientists, and professionals in drug development, a precise understanding of fundamental biomolecules is paramount. This guide provides an in-depth look at the chemical and physical properties of 5'-Thymidylic acid, also known as deoxythymidine monophosphate (dTMP), a critical component of DNA.

Chemical Structure and Identification

This compound is a deoxyribonucleotide, one of the four monomeric units that constitute deoxyribonucleic acid (DNA). Its structure comprises a phosphate group, a deoxyribose sugar, and the nucleobase thymine. The phosphate group is esterified to the 5' carbon of the deoxyribose sugar.

-

IUPAC Name: [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate[2]

-

Synonyms: Deoxythymidine-5'-monophosphate, Thymidine monophosphate, dTMP[2][3]

-

CAS Number: 365-07-1[2]

-

SMILES: CC1=CN(C(=O)NC1=O)[C@H]2C--INVALID-LINK--COP(=O)(O)O">C@@HO[2]

-

InChI: InChI=1S/C10H15N2O8P/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17,18)/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18)/t6-,7+,8+/m0/s1[2][4]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 322.21 g/mol | [2] |

| Water Solubility | 6.78 g/L | [5] |

| pKa (Strongest Acidic) | 1.23 | [5] |

| pKa (Strongest Basic) | -3.2 | [5] |

| logP | -1.4 | [5] |

| Hydrogen Bond Donor Count | 4 | [5] |

| Hydrogen Bond Acceptor Count | 7 | [5] |

| Rotatable Bond Count | 4 | [5] |

| Polar Surface Area | 145.63 Ų | [5] |

Biological Significance and Signaling Pathways

This compound is a cornerstone of DNA synthesis. It is synthesized de novo from deoxyuridine monophosphate (dUMP) through a methylation reaction catalyzed by the enzyme thymidylate synthase.[3][5] This enzyme is a critical target in cancer chemotherapy. Once synthesized, dTMP can be further phosphorylated to deoxythymidine diphosphate (dTDP) and subsequently to deoxythymidine triphosphate (dTTP) by thymidine kinase and nucleoside diphosphate kinase, respectively. dTTP is then utilized by DNA polymerases for the replication and repair of DNA.

Experimental Protocols

The enzymatic synthesis of this compound is a key reaction in molecular biology and drug discovery. Below is a detailed methodology for a typical thymidylate synthase activity assay.

Objective: To measure the enzymatic activity of thymidylate synthase by monitoring the conversion of dUMP to dTMP.

Materials:

-

Thymidylate synthase enzyme

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM MgCl₂, 1 mM dithiothreitol (DTT)

-

Deoxyuridine monophosphate (dUMP) solution (5 μM)

-

5,10-Methylenetetrahydrofolate (CH₂-THF) solution (5 μM)

-

Quenching solution: 0.36 N HCl

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by combining 50 μL of assay buffer, 5 μL of dUMP solution, and 5 μL of CH₂-THF solution.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 5 μL of the thymidylate synthase enzyme solution (final concentration of 5 μM) to the reaction mixture.

-

Incubate the reaction at 37°C for 15 minutes.

-

Stop the reaction by adding 100 μL of the quenching solution (0.36 N HCl).

-

Measure the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate, a product of the reaction.[1]

-

The enzyme activity can be calculated based on the change in absorbance over time, using the molar extinction coefficient of dihydrofolate.

Experimental Workflow Visualization:

Chemical Structure Visualization

The precise chemical structure of this compound is depicted below, highlighting the arrangement of its constituent atoms.

References

- 1. Targeting a Regulatory Element in Human Thymidylate Synthase mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. P. aeruginosa Metabolome Database: 5-Thymidylic acid (PAMDB000303) [pseudomonas.umaryland.edu]

- 3. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 5. EP1856275B1 - A method and kit for determination of thymidine kinase activity and use thereof - Google Patents [patents.google.com]

The Pivotal Role of 5'-Thymidylic Acid in De Novo DNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Thymidylic acid, or deoxythymidine monophosphate (dTMP), is a critical nucleotide precursor exclusively utilized for DNA synthesis and repair. Its de novo biosynthesis represents a rate-limiting step in cellular proliferation, making the pathway a prime target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth examination of the de novo synthesis of dTMP, focusing on the central enzymatic reactions, regulatory mechanisms, and its significance as a target for drug development. We include detailed experimental protocols, quantitative kinetic data for key enzymes, and pathway visualizations to offer a comprehensive resource for professionals in the field.

Introduction to Thymidylate Synthesis

The faithful replication of the genome is paramount for cell division and organismal viability. This process requires a balanced supply of the four deoxyribonucleoside triphosphates (dNTPs): dATP, dGTP, dCTP, and dTTP. Unlike the other three, thymidine is unique to DNA. The biosynthesis of its precursor, this compound (dTMP), is therefore an essential and tightly regulated process.[1][2] Cells employ two primary pathways for dTMP production: the de novo pathway and the salvage pathway.[3][4]

-

De Novo Pathway: This pathway synthesizes dTMP from deoxyuridine monophosphate (dUMP). It is the primary route for dTMP production in actively dividing cells.[3][5]

-

Salvage Pathway: This pathway recycles thymidine from degraded DNA through the action of thymidine kinase (TK), which phosphorylates thymidine to form dTMP.[3][4]

This guide will focus on the de novo pathway, as its essential role in proliferating cells makes it a major target for anticancer drugs.[3][6]

The De Novo dTMP Synthesis Pathway

The de novo synthesis of dTMP is a cyclical enzymatic process that involves the reductive methylation of dUMP.[7] This critical reaction is catalyzed by thymidylate synthase (TS), which utilizes 5,10-methylenetetrahydrofolate (CH₂H₄folate) as a one-carbon donor.[3][5] The pathway is intrinsically linked to folate metabolism, as the cofactor must be regenerated for subsequent rounds of synthesis.

The core reaction involves three key enzymes:

-

Thymidylate Synthase (TS): Catalyzes the transfer of a methyl group from CH₂H₄folate to dUMP, forming dTMP and dihydrofolate (DHF).[1][3][5]

-

Dihydrofolate Reductase (DHFR): Reduces DHF back to tetrahydrofolate (THF) using NADPH as a cofactor.[3][8][9]

-

Serine Hydroxymethyltransferase (SHMT): Generates CH₂H₄folate from THF and serine. This step replenishes the one-carbon donor pool.[3][10]

A deficiency in this pathway leads to an imbalance in dNTP pools, specifically a depletion of dTTP and an accumulation of dUMP. This can result in the misincorporation of uracil into DNA, leading to DNA damage, genome instability, and ultimately "thymineless cell death".[1][3]

Recent evidence also points to the existence of a complete de novo dTMP synthesis pathway within mammalian mitochondria, essential for maintaining the integrity of mitochondrial DNA (mtDNA).[10][11][12]

Pathway Visualization

The following diagram illustrates the cyclical nature of the de novo dTMP synthesis pathway.

Caption: The de novo dTMP synthesis cycle.

Key Enzymes and Regulation

Thymidylate Synthase (TS)

Thymidylate synthase (TYMS or TS) is a homodimeric enzyme that is the central player in this pathway.[1] It catalyzes the sole de novo source of dTMP in humans, making it a critical target for cancer chemotherapy.[2][5] The reaction mechanism is a reductive methylation where dUMP and CH₂H₄folate bind to the active site. A cysteine residue in the enzyme is crucial for the catalytic mechanism.[1][13]

Regulation: TS expression is highly regulated, increasing during the S-phase of the cell cycle to meet the demands of DNA replication.[3] In addition to its catalytic role, TS can also function as an RNA binding protein, repressing its own translation by binding to its mRNA.[14] This autoregulatory loop provides a mechanism for fine-tuning dTMP levels. Overexpression of TS has been linked to an oncogenic phenotype and is often correlated with a poor prognosis in various cancers.[15]

Dihydrofolate Reductase (DHFR)

DHFR is another critical enzyme in this pathway, responsible for regenerating the THF pool from DHF.[3][8] By maintaining the supply of THF, DHFR ensures the continuous production of the CH₂H₄folate cofactor needed by TS.[9] Because of this essential role, DHFR is also a major target for antifolate drugs.[16] Inhibition of DHFR leads to a depletion of THF cofactors, which not only halts dTMP synthesis but also affects de novo purine synthesis.[17]

Quantitative Data: Enzyme Kinetics

The kinetic properties of the enzymes in the dTMP synthesis pathway are crucial for understanding their function and for designing effective inhibitors. The following table summarizes key kinetic parameters for human thymidylate synthase.

| Enzyme | Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | Source |

| Human Thymidylate Synthase | dUMP | 3.6 - 12 | 5.5 - 10.4 | [7][18] |

| Human Thymidylate Synthase | (6R)-CH₂H₄folate | 15 - 30 | 5.5 - 10.4 | [7] |

| E. coli Thymidylate Synthase | dUMP | 4.8 | 6.3 | [19] |

| E. coli Thymidylate Synthase | (6R)-CH₂H₄folate | 16 | 6.3 | [19] |

Note: Kinetic values can vary depending on assay conditions, pH, and the source of the enzyme.

Experimental Protocols

Accurate measurement of enzyme activity is fundamental for both basic research and clinical applications, such as predicting drug response.

Protocol: Thymidylate Synthase Activity Assay (Radiometric)

This protocol is based on the widely used method that measures the release of tritium (³H) from [5-³H]dUMP as it is converted to dTMP.[20]

1. Preparation of Cell Extract: a. Harvest cultured cells and wash with ice-cold PBS. b. Resuspend the cell pellet at a concentration of 4 × 10⁶ cells/mL in lysis buffer (50 mM Tris-HCl, pH 7.5, containing 2 mM DTT).[20] c. Sonicate the cell suspension on ice (e.g., 15 seconds at 20 kHz).[20] d. Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.[20] e. Collect the supernatant (cytosolic extract) and determine the protein concentration (e.g., via Bradford assay or OD₂₈₀).

2. Assay Reaction: a. Prepare the assay mixture in a final volume of 55 µL containing:

- 50 mM Tris-HCl, pH 7.5

- 2 mM Dithiothreitol (DTT)

- 0.63 mM 5,6,7,8-tetrahydrofolate (CH₂H₄folate)

- 0.1 µM [5-³H]dUMP (specific activity ~599 GBq/mmol)[20]

- 5-25 µL of cell supernatant (ensure the reaction is in the linear range with respect to protein concentration).[20] b. Pre-warm the mixture to 37°C. c. Initiate the reaction by adding the cell supernatant. d. Incubate at 37°C for 15 minutes.[20]

3. Termination and Measurement: a. Stop the reaction by adding 300 µL of a suspension of 15% activated charcoal in 4% trichloroacetic acid.[20] This step adsorbs the unreacted [5-³H]dUMP. b. Vortex and incubate on ice for 10 minutes. c. Centrifuge at 12,000 x g for 5 minutes to pellet the charcoal. d. Transfer a known volume of the supernatant (which contains the released ³H₂O) to a scintillation vial. e. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

4. Calculation: a. Calculate the amount of ³H₂O released based on the specific activity of the [5-³H]dUMP. b. Express the enzyme activity as pmol of dTMP formed per mg of protein per hour.[20]

Experimental Workflow Visualization

Caption: Workflow for a radiometric thymidylate synthase assay.

Clinical Significance and Drug Development

The essential role of the de novo dTMP synthesis pathway in DNA replication makes it a cornerstone of cancer chemotherapy.[2][3] By targeting this pathway, the proliferation of rapidly dividing cancer cells can be halted.

Key Drug Classes:

-

TS Inhibitors (Antimetabolites):

-

5-Fluorouracil (5-FU): A prodrug that is metabolized intracellularly to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP acts as a dUMP analogue and forms a stable ternary complex with TS and CH₂H₄folate, leading to covalent inactivation of the enzyme.[3][5] This results in "thymineless cell death".[3]

-

Pemetrexed and Raltitrexed: These are antifolate drugs that directly inhibit TS.[3][21] Pemetrexed also inhibits DHFR and other folate-dependent enzymes.[6][16]

-

-

DHFR Inhibitors (Antifolates):

The efficacy of these drugs can be influenced by the expression levels of their target enzymes. For example, high levels of TS expression in tumors are often associated with resistance to 5-FU.[23] Therefore, quantifying TS or DPD (an enzyme involved in 5-FU catabolism) mRNA or protein levels can be used to predict patient response to chemotherapy.[23]

Conclusion

The de novo synthesis of this compound is a fundamental metabolic pathway that is inextricably linked to DNA synthesis and cell cycle progression. Its central enzyme, thymidylate synthase, along with dihydrofolate reductase, provides the sole intracellular pathway for producing dTMP from scratch, making them critical targets for anticancer therapies. A thorough understanding of the pathway's biochemistry, regulation, and enzymology, supported by robust experimental methods, is essential for researchers and clinicians working to develop more effective and targeted cancer treatments. The continued investigation into this pathway promises to yield new insights into cancer biology and novel therapeutic strategies.

References

- 1. Thymidylate synthase - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thymidine monophosphate - Wikipedia [en.wikipedia.org]

- 5. Thymidylate synthase - Proteopedia, life in 3D [proteopedia.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Bacterial versus human thymidylate synthase: Kinetics and functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of thymidylate synthase in cellular regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thymidylate synthase as an oncogene: a novel role for an essential DNA synthesis enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antifolate - Wikipedia [en.wikipedia.org]

- 17. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kinetic properties of human thymidylate synthase, an anticancer drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kinetic scheme for thymidylate synthase from Escherichia coli: determination from measurements of ligand binding, primary and secondary isotope effects, and pre-steady-state catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antifolate Inhibitors of Thymidylate Synthase as Anticancer Drugs: Ingenta Connect [ingentaconnect.com]

- 22. journals.biologists.com [journals.biologists.com]

- 23. Quantitative Measurement of Thymidylate Synthase and Dihydropyrimidine Dehydrogenase mRNA Level in Gastric Cancer by Real‐time RT‐PCR - PMC [pmc.ncbi.nlm.nih.gov]

The Engine of DNA Synthesis: A Technical Guide to 5'-Thymidylic Acid Biosynthesis and Its Regulatory Enzymes

For Immediate Release

A comprehensive overview for researchers, scientists, and drug development professionals on the critical pathways of 5'-thymidylic acid (dTMP) production and the intricate regulatory networks that govern this essential process. This document details the enzymatic machinery, kinetic parameters, and key inhibitory mechanisms vital for the development of novel therapeutics.

Executive Summary

The biosynthesis of this compound (dTMP), an essential precursor for DNA replication and repair, represents a cornerstone of cellular proliferation. The fidelity of DNA synthesis is critically dependent on a balanced supply of deoxyribonucleotides, and the pathways producing dTMP are tightly regulated. This technical guide provides an in-depth exploration of the de novo and salvage pathways of dTMP biosynthesis, with a focused analysis on the key regulatory enzymes: thymidylate synthase (TS), dihydrofolate reductase (DHFR), and thymidine kinase (TK). Understanding the intricate mechanisms of these enzymes, their kinetic properties, and their regulation is paramount for the rational design of chemotherapeutic agents that target cellular proliferation. This whitepaper summarizes the current knowledge, presents key quantitative data, and provides detailed experimental protocols for the study of this vital metabolic nexus.

Introduction

The synthesis of dTMP is a fundamental process for all proliferating cells. Its exclusive role as a DNA precursor makes the dTMP biosynthesis pathway a highly attractive target for anticancer and antimicrobial therapies.[1][2] Two primary routes contribute to the cellular dTMP pool: the de novo pathway and the salvage pathway. The de novo pathway synthesizes dTMP from deoxyuridine monophosphate (dUMP), while the salvage pathway recycles thymidine from degraded DNA.[3][4] The activities of these pathways are meticulously controlled by a network of regulatory mechanisms, including transcriptional control, translational autoregulation, and allosteric feedback inhibition, ensuring a balanced supply of dTMP for DNA synthesis while preventing the toxic accumulation of intermediates.

The De Novo Biosynthesis Pathway: A Coordinated Enzymatic Cascade

The de novo synthesis of dTMP is a cyclic process involving a series of enzymatic reactions that ensure a continuous supply of this essential nucleotide. This pathway is particularly active in rapidly dividing cells.[1][5]

The Central Role of Thymidylate Synthase (TS)

Thymidylate synthase (TS; EC 2.1.1.45) catalyzes the critical methylation of dUMP to dTMP, using 5,10-methylenetetrahydrofolate (CH2H4folate) as a methyl donor.[2][6] This reaction is unique in folate metabolism as the folate cofactor is simultaneously oxidized to dihydrofolate (DHF).[6]

Regeneration of the Folate Cofactor: Dihydrofolate Reductase (DHFR)

The DHF produced by the TS reaction must be recycled back to tetrahydrofolate (THF) to maintain the folate pool necessary for continued dTMP synthesis. Dihydrofolate reductase (DHFR; EC 1.5.1.3) catalyzes the NADPH-dependent reduction of DHF to THF.[1] THF is then converted to CH2H4folate by serine hydroxymethyltransferase (SHMT), completing the cycle.[3]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Analysis of RNA-protein Interactions Using Electrophoretic Mobility Shift Assay (Gel Shift Assay) [en.bio-protocol.org]

- 3. pH dependence of enzyme reaction rates and deuterium isotope effects on the reduction of a new mechanism-based substrate by dihydrofolate reductase DHFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thymidine kinase in clinical chemistry - Wikipedia [en.wikipedia.org]

The Salvage Pathway of 5'-Thymidylic Acid: A Technical Guide for Researchers

An In-depth Examination of the Core Mechanisms, Quantitative Kinetics, and Experimental Methodologies for Drug Development Professionals, Researchers, and Scientists.

The salvage pathway for nucleotide synthesis represents a critical cellular process for recycling pre-existing nucleosides and bases, thereby complementing the de novo synthesis pathway. This is particularly crucial for the production of 5'-thymidylic acid (dTMP), a necessary precursor for DNA replication and repair. The efficiency of this pathway is intrinsically linked to cell proliferation, making its components significant targets in cancer therapy and antiviral drug development. This technical guide provides a comprehensive overview of the dTMP salvage pathway, detailing its core enzymatic players, quantitative kinetics, and established experimental protocols for its investigation.

Core Mechanisms of the this compound Salvage Pathway

The salvage of thymidine to form dTMP is a two-step enzymatic process, followed by subsequent phosphorylations to yield the DNA precursor, deoxythymidine triphosphate (dTTP). This pathway is essential for maintaining the intracellular pool of thymidine nucleotides, especially in rapidly dividing cells or in tissues with limited de novo synthesis capabilities.

The key enzymes involved in this pathway are Thymidine Phosphorylase (TP) and Thymidine Kinase (TK). While both contribute to thymidine metabolism, Thymidine Kinase is the primary enzyme responsible for the direct phosphorylation of thymidine to dTMP in the salvage pathway.

Thymidine Phosphorylase (TP) , also known as platelet-derived endothelial cell growth factor (PD-ECGF), catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate.[1][2] Although reversible, its primary role in this context is often seen as the first step in the degradation of thymidine. However, under certain conditions, it can also contribute to the formation of thymidine from thymine.

Thymidine Kinase (TK) is the pivotal enzyme of the dTMP salvage pathway. It catalyzes the ATP-dependent phosphorylation of thymidine to dTMP.[3] In mammalian cells, there are two main isoenzymes of thymidine kinase:

-

Thymidine Kinase 1 (TK1): A cytosolic enzyme whose expression and activity are tightly regulated in a cell-cycle-dependent manner, peaking during the S phase.[4] Its activity is high in proliferating cells and very low in resting cells.[3]

-

Thymidine Kinase 2 (TK2): A mitochondrial enzyme that is not cell-cycle regulated.[5] It plays a crucial role in providing dNTPs for mitochondrial DNA (mtDNA) synthesis.[6]

Following the formation of dTMP, two subsequent phosphorylation steps are carried out by other kinases to produce dTTP:

-

Thymidylate Kinase (TMPK): Phosphorylates dTMP to deoxythymidine diphosphate (dTDP).

-

Nucleoside Diphosphate Kinase (NDPK): Phosphorylates dTDP to deoxythymidine triphosphate (dTTP).

The resulting dTTP is then available for incorporation into DNA by DNA polymerases.

Quantitative Data

Understanding the quantitative aspects of the dTMP salvage pathway is crucial for developing kinetic models and for the design of effective therapeutic inhibitors. The following tables summarize key kinetic parameters for the human enzymes involved and the typical intracellular concentrations of thymidine and its phosphorylated derivatives.

Table 1: Kinetic Parameters of Human Thymidine Salvage Pathway Enzymes

| Enzyme | Substrate | Km (μM) | kcat (s-1) | Vmax (μmol/min/mg) | Source |

| Thymidine Kinase 1 (TK1), cytosolic | Thymidine | 0.54 - 1.4 | 9.5 | 26.6 | [3] |

| AZT | 0.52 | 3.5 | 10 | [3] | |

| Thymidine Kinase 2 (TK2), mitochondrial | Thymidine | 16 | N/A | N/A | [7] |

| Deoxycytidine | 36 | N/A | N/A | [7] | |

| Thymidine Phosphorylase (TP), hepatic | Thymidine | 284 ± 55 | N/A | N/A | [2] |

| Phosphate (Pi) | 5.8 ± 1.9 | N/A | N/A | [2] | |

| Thymine | 244 ± 69 | N/A | N/A | [2] | |

| 2-deoxy-D-ribose-1-phosphate | 90 ± 33 | N/A | N/A | [2] |

N/A: Not available in the cited sources.

Table 2: Intracellular Concentrations of Thymidine and its Phosphorylated Derivatives

| Metabolite | Cell Type | Concentration (μM) | Source |

| Thymidine | Various mammalian cells | Submicromolar | [8] |

| dTMP | 293T cells (treated with 100 μM dT) | Increased levels | [9] |

| dTDP | 293T cells (treated with 100 μM dT) | Increased levels | [9] |

| dTTP | 293T cells (treated with 100 μM dT) | Increased levels | [9] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the core salvage pathway for this compound and its relationship with the de novo synthesis pathway.

References

- 1. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetics mechanism and regulation of native human hepatic thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. Thymidine kinase 1 - Wikipedia [en.wikipedia.org]

- 5. TK2 thymidine kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Structure, physiological role, and specific inhibitors of human thymidine kinase 2 (TK2): present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uniprot.org [uniprot.org]

- 8. Validation of a HPLC method for the measurement of erythrocyte encapsulated thymidine phosphorylase (EE-TP) activity [pubmed.ncbi.nlm.nih.gov]

- 9. TK1 thymidine kinase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Physical and Chemical Properties of Thymidine Monophosphate

Thymidine monophosphate (TMP), also known as deoxythymidine monophosphate (dTMP), is a fundamental nucleotide monomer essential for the synthesis of deoxyribonucleic acid (DNA).[1][2] As an ester of phosphoric acid and the nucleoside thymidine, dTMP is composed of a phosphate group, a deoxyribose sugar, and the pyrimidine nucleobase thymine.[1] This guide provides a detailed overview of its core physical and chemical properties, experimental protocols for their determination, and its central role in key biochemical pathways, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties of Thymidine Monophosphate

The physical and chemical characteristics of thymidine monophosphate are crucial for its biological function and for its application in research and drug development. These properties are summarized in the table below.

| Property | Value | Notes |

| Chemical Formula | C₁₀H₁₅N₂O₈P[1][3] | For the free acid form. |

| C₁₀H₁₃N₂O₈P·2Na[4] | For the disodium salt. | |

| Molar Mass | 322.2085 g/mol [1][3] | For the free acid form. |

| 366.17 g/mol [5] | For the anhydrous disodium salt. | |

| Appearance | White crystalline solid or powder.[6][7] | |

| Melting Point | >300 °C[7] | For the disodium salt. The free acid decomposes. |

| Solubility | Soluble in water.[7][8] | The disodium salt is highly soluble (100 mg/mL).[9] |

| Slightly soluble in PBS (pH 7.2).[4] | For the sodium salt. | |

| pKa (Strongest Acidic) | 1.23[10][11] | Refers to the first dissociation of the phosphate group. |

| UV Absorbance (λmax) | 268 nm[4] | In aqueous solution. |

**Experimental Protocols for Characterization

Accurate determination of the physicochemical properties of thymidine monophosphate relies on standardized experimental protocols. The following sections detail the methodologies for measuring key parameters.

The melting point of a pure substance is a key indicator of its identity and purity. For nucleotide salts like dTMP disodium salt, which often have high melting points, capillary melting point apparatus is commonly used.

Protocol:

-

Sample Preparation: A small amount of the dry, powdered dTMP sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For compounds that decompose, the temperature of decomposition is noted.

The pKa value, which describes the acidity of a compound, can be determined by monitoring changes in its UV absorbance spectrum as a function of pH.[12] The ionization of the phosphate group in dTMP alters its electronic structure, leading to pH-dependent changes in its UV absorbance.

Protocol:

-

Stock Solution Preparation: A stock solution of dTMP is prepared in deionized water.

-

Buffer Preparation: A series of buffer solutions covering a wide pH range (e.g., pH 1 to 12) are prepared.

-

Sample Preparation for Measurement: A constant aliquot of the dTMP stock solution is added to each buffer solution to create a series of samples with the same dTMP concentration but different pH values.

-

Spectrophotometric Measurement: The UV-Vis spectrum (e.g., from 220 nm to 320 nm) of each sample is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the change is maximal is plotted against the pH. The resulting titration curve is then fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.[13]

This protocol determines the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε), a measure of how strongly the substance absorbs light at that wavelength.

Protocol:

-

Solution Preparation: A series of dTMP solutions of known concentrations are accurately prepared in a suitable buffer (e.g., PBS pH 7.2).

-

Spectrophotometer Calibration: The spectrophotometer is blanked using the same buffer solution.

-

Absorbance Measurement: The UV absorbance spectrum of each solution is measured over a range (e.g., 220-320 nm) to identify the λmax.

-

Data Analysis: According to the Beer-Lambert law (A = εbc), a calibration curve is generated by plotting absorbance at λmax against the concentration of the dTMP solutions. The molar absorptivity (ε) is calculated from the slope of the linear portion of this curve.

Biochemical Signaling and Metabolic Pathways

Thymidine monophosphate is a critical node in nucleotide metabolism, being synthesized through two primary pathways: the de novo pathway and the salvage pathway.[1][14] Following its synthesis, dTMP is sequentially phosphorylated to generate deoxythymidine triphosphate (dTTP), a direct precursor for DNA synthesis and repair.[1][15]

In the de novo pathway, dTMP is synthesized from deoxyuridine monophosphate (dUMP). This pathway is crucial for supplying the necessary building blocks for DNA replication in proliferating cells.[14] The key enzymes involved are thymidylate synthase (TYMS) and dihydrofolate reductase (DHFR).[16]

Caption: The de novo synthesis pathway of thymidine monophosphate (dTMP).

The salvage pathway recycles thymidine from the degradation of DNA to produce dTMP. This process is catalyzed by the enzyme thymidine kinase (TK1 in the cytoplasm, TK2 in the mitochondria), which phosphorylates thymidine.[16][17]

Caption: The salvage pathway for the synthesis of thymidine monophosphate (dTMP).

Once synthesized, dTMP must be further phosphorylated to its triphosphate form, dTTP, to be incorporated into DNA by DNA polymerases. This is a two-step process involving specific kinases.[1][18]

Caption: Sequential phosphorylation of dTMP to dTTP for DNA synthesis.

References

- 1. Thymidine monophosphate - Wikipedia [en.wikipedia.org]

- 2. biologyonline.com [biologyonline.com]

- 3. webqc.org [webqc.org]

- 4. caymanchem.com [caymanchem.com]

- 5. scbt.com [scbt.com]

- 6. Thymidine 5'-monophosphate - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Thymidine-5'-monophosphate disodium salt | 33430-62-5 [chemicalbook.com]

- 8. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 9. 胸苷-5′-单磷酸 二钠盐 水合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Human Metabolome Database: Showing metabocard for 5-Thymidylic acid (HMDB0001227) [hmdb.ca]

- 11. P. aeruginosa Metabolome Database: 5-Thymidylic acid (PAMDB000303) [pseudomonas.umaryland.edu]

- 12. researchgate.net [researchgate.net]

- 13. Experimental Approaches for Measuring pKa's in RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thymidines: Key role in DNA synthesis & cellular health [baseclick.eu]

- 16. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What are thymidine kinase modulators and how do they work? [synapse.patsnap.com]

- 18. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to 5'-Thymidylic Acid: Discovery and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Thymidylic acid, also known as thymidine monophosphate (dTMP), is a deoxyribonucleotide that serves as a fundamental monomeric unit for the synthesis of deoxyribonucleic acid (DNA). Its discovery was a pivotal moment in the elucidation of the chemical nature of the gene, and its ongoing study continues to be of paramount importance in the fields of biochemistry, molecular biology, and pharmacology. The pathways governing its synthesis are critical for cellular proliferation and are, therefore, a major target for cancer chemotherapy. This technical guide provides a comprehensive overview of the discovery, historical significance, and key biochemical properties of this compound, along with detailed experimental protocols relevant to its study.

Discovery and Historical Milestones

The journey to understanding this compound is intertwined with the history of DNA itself.

-

1869: The Discovery of "Nuclein" : The story begins with the Swiss physician Friedrich Miescher, who, while studying the composition of white blood cells from surgical bandages, isolated a novel phosphorus-containing substance from the cell nucleus. He named this substance "nuclein," which we now know as a crude preparation of DNA and its associated proteins.[1][2][3][4]

-

Early 1900s: The Dawn of Nucleic Acid Chemistry : The early 20th century saw the emergence of Phoebus Levene, a Russian-American biochemist who made seminal contributions to the understanding of nucleic acid structure.[5][6] Levene was the first to identify the components of nucleic acids: a phosphate group, a pentose sugar, and nitrogenous bases.[5][6] In 1909, he isolated D-ribose from ribonucleic acid (RNA), and in 1929, he identified 2-deoxyribose in what was then called "thymus nucleic acid" (DNA).[6]

-

Characterization of the Nucleotide : Levene's meticulous work led to the characterization of the individual nucleotide units, including this compound, which he correctly identified as comprising a phosphate group, a deoxyribose sugar, and the pyrimidine base, thymine.[7] He proposed that these nucleotides were the repeating units of the nucleic acid polymer.[5] While his "tetranucleotide hypothesis," which suggested that the four nucleotides were present in equal amounts and repeated in a fixed sequence, was later proven incorrect, his fundamental characterization of the nucleotide structure was a critical step forward.[5]

Physicochemical and Biochemical Properties

This compound possesses distinct properties that are crucial for its biological function.

Physicochemical Data

| Property | Value | Reference(s) |

| Chemical Formula | C10H15N2O8P | [8] |

| Molar Mass | 322.21 g/mol | [8] |

| pKa (Strongest Acidic) | 1.86 ± 0.10 | [9] |

| λmax | 268 nm | [10] |

| Solubility | Slightly soluble in PBS (pH 7.2) | [10] |

NMR Spectral Data

The following table summarizes key proton (¹H) NMR spectral data for the disodium salt of this compound.

| Proton | Chemical Shift (ppm) | Reference(s) |

| H-6 | 7.813 | |

| H-1' | 6.347 | |

| H-3' | 4.589 | |

| H-4' | 4.159 | |

| H-5', 5'' | 3.982 | |

| H-2', 2'' | 2.40, 2.36 | |

| Methyl (CH3) | 1.938 |

Experimental Protocols

Historical Method: Isolation of Nucleic Acids (Adapted from early 20th-century methods)

Objective: To isolate "thymus nucleic acid" (DNA) from animal tissue.

Materials:

-

Thymus gland (e.g., from calf)

-

Water

-

Sodium chloride

-

Acetic acid

-

Ethanol

-

Ether

-

Pepsin (for protein digestion)

-

Grinder or mortar and pestle

-

Centrifuge

Procedure:

-

Tissue Preparation: Mince fresh thymus gland and grind it into a fine pulp using a grinder or mortar and pestle.

-

Initial Extraction: Suspend the pulp in a large volume of water and stir for several hours to wash away soluble components. Allow the tissue to settle and decant the supernatant.

-

Protein Digestion: Resuspend the tissue pulp in a dilute acidic solution and add pepsin to digest the majority of the proteins. Incubate for several hours at 37°C.

-

Alkali Treatment: After protein digestion, treat the remaining tissue with a dilute alkali solution to dissolve the "nuclein."

-

Precipitation of Nucleic Acid: Acidify the alkaline extract with acetic acid. The nucleic acid will precipitate out of the solution.

-

Purification: Collect the precipitate by centrifugation. Wash the precipitate repeatedly with ethanol and ether to remove lipids and other contaminants.

-

Drying: Dry the purified nucleic acid to obtain a white, fibrous powder.

Note: This historical method yielded a relatively crude preparation of DNA. Subsequent hydrolysis with acids or enzymes would have been necessary to isolate the individual nucleotides like this compound.

Modern Protocol: Purification of Recombinant Human Thymidylate Synthase

Objective: To purify recombinant human thymidylate synthase (TS) expressed in E. coli for kinetic and structural studies. This protocol is adapted from methodologies described in the literature.[11]

Materials:

-

E. coli cell pellet expressing His-tagged human TS

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, 1 mM PMSF

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM DTT

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM DTT

-

Dialysis Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10% glycerol, 1 mM DTT

-

Ni-NTA affinity chromatography column

-

Sonication equipment

-

Centrifuge capable of >12,000 x g

-

Dialysis tubing

Procedure:

-

Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

-

Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography:

-

Equilibrate the Ni-NTA column with Lysis Buffer.

-

Load the clarified supernatant onto the column.

-

Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

Elute the His-tagged TS with Elution Buffer.

-

-

Dialysis: Dialyze the eluted protein fraction against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.

-

Concentration and Storage: Concentrate the purified protein using an appropriate method (e.g., centrifugal ultrafiltration). Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. Store the purified enzyme at -80°C.

Modern Protocol: Spectrophotometric Assay of Thymidylate Synthase Activity

Objective: To determine the kinetic parameters of purified thymidylate synthase. This assay measures the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from 5,10-methylenetetrahydrofolate (CH2H4folate).[12][13][14][15]

Materials:

-

Purified thymidylate synthase

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl2, 1 mM DTT

-

dUMP stock solution

-

CH2H4folate stock solution

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture by adding Assay Buffer, dUMP, and CH2H4folate to their final desired concentrations.

-

Equilibration: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration.

-

Initiation of Reaction: Initiate the reaction by adding a small volume of purified thymidylate synthase to the cuvette. Mix quickly by gentle inversion.

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 340 nm over time. Record data at regular intervals (e.g., every 10 seconds) for several minutes.

-

Calculation of Initial Velocity: Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of DHF at 340 nm.

-

Kinetic Parameter Determination: Repeat the assay with varying concentrations of one substrate while keeping the other saturated to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) for each substrate.

Biosynthesis and Regulation

This compound is synthesized in the cell through two main pathways: the de novo pathway and the salvage pathway.[8]

The De Novo Synthesis Pathway

The de novo pathway involves the methylation of deoxyuridine monophosphate (dUMP) to form dTMP. This reaction is catalyzed by the enzyme thymidylate synthase (TS) , which utilizes 5,10-methylenetetrahydrofolate as a methyl group donor.[16] The tetrahydrofolate is oxidized to dihydrofolate in the process and must be regenerated by dihydrofolate reductase (DHFR) .[17]

The Salvage Pathway

The salvage pathway recycles thymidine from the degradation of DNA. Thymidine kinase (TK) phosphorylates thymidine using ATP to produce dTMP.[8] This pathway is particularly important in cells that are not actively dividing or as a means to utilize exogenous thymidine.

Phosphorylation to dTMP and dTTP

Once synthesized, dTMP is sequentially phosphorylated to deoxythymidine diphosphate (dTDP) and deoxythymidine triphosphate (dTTP) by thymidylate kinase and nucleoside diphosphate kinase , respectively. dTTP is the immediate precursor used by DNA polymerases for DNA synthesis.[8]

Regulation and Cellular Signaling

The synthesis of this compound is tightly regulated and integrated with cell cycle progression and DNA damage responses.

-

Cell Cycle Regulation : The expression and activity of enzymes in the de novo synthesis pathway, particularly thymidylate synthase and thymidine kinase, are significantly upregulated during the S-phase of the cell cycle to meet the demand for DNA replication.[18]

-

Compartmentalization and Nuclear Import : The enzymes of the de novo pathway (TS, DHFR, and serine hydroxymethyltransferase) can form a multi-enzyme complex.[16] This complex can be translocated into the nucleus during S-phase and in response to DNA damage.[17] This nuclear import is dependent on post-translational modification by the Small Ubiquitin-like Modifier (SUMO) protein, a process known as SUMOylation.[17][19] This compartmentalization is thought to increase the efficiency of dTMP synthesis at the site of DNA replication and repair.[17]

-

dNTP Pool Imbalance as a Signal : The maintenance of a balanced pool of deoxyribonucleoside triphosphates (dNTPs) is critical for genomic integrity.[20][21] An imbalance in the dNTP pools, which can be caused by the inhibition of dTMP synthesis, can act as a signal to trigger apoptosis (programmed cell death).[22][23] This is a key mechanism of action for many chemotherapeutic drugs that target thymidylate synthase.

Historical Significance and Modern Relevance

The discovery and characterization of this compound were foundational to the development of molecular biology. It provided a chemical identity to the components of genes, paving the way for Watson and Crick's elucidation of the double helix structure of DNA.

In the modern era, the significance of this compound lies primarily in its essential role in DNA synthesis and its exploitation as a therapeutic target. Because cancer cells are characterized by rapid and uncontrolled proliferation, they have a high demand for dTMP. The enzymes in the de novo synthesis pathway, particularly thymidylate synthase and dihydrofolate reductase, are therefore prime targets for anticancer drugs.[16] Fluorouracil (5-FU) and methotrexate are examples of widely used chemotherapeutic agents that function by inhibiting the synthesis of this compound, leading to "thymineless death" in cancer cells. The continued study of the regulation and compartmentalization of dTMP synthesis offers new avenues for the development of more targeted and effective cancer therapies.

References

- 1. Nucleic Acid Extraction Methods | BioChain Institute Inc. [biochain.com]

- 2. DNA, RNA, and Protein Extraction: The Past and The Present - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNA extraction - Wikipedia [en.wikipedia.org]

- 4. sciencevivid.com [sciencevivid.com]

- 5. Phoebus Levene :: DNA from the Beginning [dnaftb.org]

- 6. britannica.com [britannica.com]

- 7. udayceramics.com [udayceramics.com]

- 8. Thymidine monophosphate - Wikipedia [en.wikipedia.org]

- 9. Semisynthesis of human thymidine monophosphate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Purification and characterization of recombinant mouse thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The biosynthesis of thymidylic acid. III. Purification of thymidylate synthetase and its spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Mechanism of Thymidylate Synthase Inhibition by N4-Hydroxy-dCMP in View of Spectrophotometric and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cytosolic localization and in vitro assembly of human de novo thymidylate synthesis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of thymidine kinase activity in the cell cycle by a labile protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evidence for small ubiquitin-like modifier-dependent nuclear import of the thymidylate biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Vital Role of dNTPs in DNA Replication - PCR-Relate... [sbsgenetech.com]

- 21. Nucleotide Pool Imbalance and Antibody Gene Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dNTP pools imbalance as a signal to initiate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

5'-Thymidylic Acid: A Cornerstone of DNA Synthesis and Therapeutic Target

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5'-Thymidylic acid, or deoxythymidine monophosphate (dTMP), is a pyrimidine deoxyribonucleotide that serves as an essential and exclusive precursor for the synthesis of deoxythymidine triphosphate (dTTP), one of the four fundamental building blocks of deoxyribonucleic acid (DNA). The de novo and salvage pathways that govern the intracellular pool of dTMP are critical for DNA replication, repair, and overall cell proliferation. Consequently, the enzymes involved in dTMP biosynthesis have emerged as key targets for a multitude of chemotherapeutic agents. This technical guide provides a comprehensive overview of the biochemical properties of this compound, the intricate pathways of its synthesis, its pivotal role in DNA integrity, and its significance as a target in drug development. Detailed experimental protocols for the study of dTMP metabolism and its influence on cellular processes are also presented, alongside visualizations of key metabolic and signaling pathways.

Biochemical and Physicochemical Properties of this compound

This compound is composed of a deoxyribose sugar, a thymine base, and a single phosphate group attached to the 5' carbon of the sugar. Its chemical structure and properties are fundamental to its biological function.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₅N₂O₈P | --INVALID-LINK-- |

| Molecular Weight | 322.21 g/mol | --INVALID-LINK-- |

| pKa | Data not readily available | |

| UV Absorption Maximum (λmax) | ~267 nm | |

| Molar Extinction Coefficient (ε) at λmax | ~9,600 M⁻¹cm⁻¹ at pH 7.0 |

The Central Role of this compound in DNA Synthesis

The sole purpose of dTMP synthesis is to provide the precursor for dTTP, which is incorporated into DNA during replication and repair. The cellular pool of dTMP is maintained through two primary pathways: the de novo synthesis pathway and the salvage pathway.

De Novo Synthesis of this compound

The de novo pathway synthesizes dTMP from deoxyuridine monophosphate (dUMP). This multi-enzyme process is crucial for rapidly proliferating cells.

The key enzymes involved in this pathway are:

-

Thymidylate Synthase (TS): This enzyme catalyzes the methylation of dUMP to dTMP, using N⁵,N¹⁰-methylenetetrahydrofolate as a one-carbon donor.[1][2][3] This reaction is unique as it also oxidizes the tetrahydrofolate cofactor to dihydrofolate.[4]

-

Dihydrofolate Reductase (DHFR): DHFR reduces dihydrofolate back to tetrahydrofolate, an essential step for maintaining the folate pool necessary for dTMP and purine synthesis.[4][5]

-

Serine Hydroxymethyltransferase (SHMT): SHMT is responsible for generating N⁵,N¹⁰-methylenetetrahydrofolate from tetrahydrofolate and serine.

In mammalian cells, these enzymes can form a multi-enzyme complex, known as the dTMP synthase complex, particularly within the nucleus during the S-phase of the cell cycle.[4][6][7] This complex is thought to enhance the efficiency of dTMP synthesis by channeling substrates between the enzymes.[6]

The Salvage Pathway

The salvage pathway recycles thymidine from the degradation of DNA and from the extracellular environment to produce dTMP. This pathway is particularly important in cells that are not actively dividing or have a limited capacity for de novo synthesis.

The primary enzyme in this pathway is:

-

Thymidine Kinase (TK): Specifically, the cytosolic form, TK1, phosphorylates thymidine to dTMP.[4][8] The activity of TK1 is cell cycle-regulated, peaking during the S-phase.[9][10] A mitochondrial form, TK2, is involved in mitochondrial DNA synthesis.[4]

Kinetic Properties of Key Enzymes in dTMP Metabolism

The efficiency and regulation of dTMP synthesis are dictated by the kinetic parameters of the involved enzymes.

| Enzyme | Substrate | Km | Vmax/kcat | Reference |

| Human Thymidylate Synthase | dUMP | ~3.8 µM | ~5.8 s⁻¹ (kcat) | [1] |

| (6R)-N⁵,N¹⁰-methylenetetrahydrofolate | ~13 µM | [1] | ||

| Human Thymidine Kinase 1 (TK1) | Thymidine | ~0.5-2 µM | ~9.5 s⁻¹ (kcat) | [11] |

| ATP | ~100 µM | [11] | ||

| Human Dihydrofolate Reductase (DHFR) | Dihydrofolate | ~0.05-3.2 µM | ~12 s⁻¹ (kcat) | [8][12] |

| NADPH | ~1-11 µM | [8][12] |

This compound Synthesis as a Therapeutic Target

The critical role of dTMP in DNA synthesis makes the pathways of its production attractive targets for cancer chemotherapy. By inhibiting dTMP synthesis, the proliferation of rapidly dividing cancer cells can be halted.

Antifolates: Targeting Dihydrofolate Reductase

Antifolates, such as methotrexate , are structural analogs of folic acid that competitively inhibit DHFR.[13][14][15] This inhibition leads to a depletion of the tetrahydrofolate pool, which in turn halts the synthesis of dTMP and purines, thereby arresting DNA replication and cell division.[2][13]

Fluoropyrimidines: Targeting Thymidylate Synthase

Fluoropyrimidines, most notably 5-fluorouracil (5-FU) , are widely used in cancer treatment.[16][17] 5-FU is a prodrug that is converted intracellularly to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP).[16][17][18] FdUMP forms a stable ternary complex with thymidylate synthase and N⁵,N¹⁰-methylenetetrahydrofolate, leading to the inhibition of the enzyme and a "thymineless death" of the cell.[16][17][18]

Mandatory Visualizations

Signaling and Metabolic Pathways

Caption: The de novo synthesis pathway of this compound.

Caption: The salvage pathway for this compound synthesis.

Caption: Mechanisms of action for methotrexate and 5-fluorouracil.

Experimental Workflows

Caption: General workflow for a thymidylate synthase activity assay.

Caption: Workflow for a ³H-thymidine incorporation assay.

Experimental Protocols

Spectrophotometric Assay for Thymidylate Synthase Activity

This protocol is adapted from methods that monitor the increase in absorbance at 340 nm due to the formation of dihydrofolate from N⁵,N¹⁰-methylenetetrahydrofolate.

Materials:

-

Cell lysate or purified thymidylate synthase

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl₂, 50 mM 2-mercaptoethanol

-

dUMP solution (10 mM stock)

-

(6R)-N⁵,N¹⁰-methylenetetrahydrofolate (1 mM stock)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture in a cuvette by adding the following in order:

-

Reaction Buffer

-

dUMP to a final concentration of 100 µM

-

Cell lysate or purified enzyme

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding (6R)-N⁵,N¹⁰-methylenetetrahydrofolate to a final concentration of 100 µM.

-

Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes at 37°C.

-

Calculate the rate of reaction using the molar extinction coefficient of dihydrofolate at 340 nm (ε = 6,220 M⁻¹cm⁻¹).

Radioactive Assay for Thymidylate Synthase Activity

This highly sensitive assay measures the release of tritium (³H) from [5-³H]dUMP into water during its conversion to dTMP.[19][20]

Materials:

-

Cell lysate or purified thymidylate synthase

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 25 mM MgCl₂, 50 mM 2-mercaptoethanol

-

[5-³H]dUMP (specific activity ~1 Ci/mmol)

-

(6R)-N⁵,N¹⁰-methylenetetrahydrofolate (1 mM stock)

-

Activated charcoal slurry (10% w/v in water)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

Reaction Buffer

-

[5-³H]dUMP to a final concentration of 10 µM

-

(6R)-N⁵,N¹⁰-methylenetetrahydrofolate to a final concentration of 100 µM

-

Cell lysate or purified enzyme

-

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding an equal volume of activated charcoal slurry. The charcoal binds unreacted [5-³H]dUMP.

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at high speed for 5 minutes to pellet the charcoal.

-

Carefully transfer a known volume of the supernatant (containing ³H₂O) to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Calculate the amount of dTMP produced based on the specific activity of the [5-³H]dUMP.

Quantification of Intracellular dTMP by HPLC

This method allows for the direct measurement of dTMP levels within cells.[21][22][23]

Materials:

-

Cultured cells

-

Ice-cold 60% methanol

-

Trichloroacetic acid (TCA) or perchloric acid

-

High-performance liquid chromatography (HPLC) system with a UV detector or mass spectrometer

-

Anion-exchange or reverse-phase C18 column suitable for nucleotide separation

-

dTMP standard

Procedure:

-

Cell Lysis and Extraction:

-

Rapidly harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Extract the nucleotides by adding ice-cold 60% methanol and vortexing vigorously. Alternatively, use acid extraction with TCA or perchloric acid.

-

Incubate on ice for 15-30 minutes.

-

Centrifuge to pellet cell debris.

-

-

Sample Preparation:

-

Transfer the supernatant to a new tube.

-

If acid extraction was used, neutralize the extract.

-

Evaporate the solvent to dryness under a vacuum.

-

Reconstitute the nucleotide pellet in a suitable mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Inject the prepared sample onto the HPLC system.

-

Separate the nucleotides using an appropriate gradient of mobile phases.

-

Monitor the elution profile at 267 nm or by mass spectrometry.

-

-

Quantification:

-

Identify the dTMP peak by comparing its retention time to that of a dTMP standard.

-

Quantify the amount of dTMP by integrating the peak area and comparing it to a standard curve generated with known concentrations of dTMP.

-

³H-Thymidine Incorporation Assay for DNA Synthesis

This classic assay measures the rate of DNA synthesis by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.[24][25][26][27]

Materials:

-

Cultured cells

-

[³H]Thymidine (specific activity ~1 mCi/mL)

-

Trichloroacetic acid (TCA), 10% and 5% solutions

-

Ethanol (70% and 95%)

-

Sodium hydroxide (NaOH) or scintillation cocktail for cell lysis

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in a multi-well plate and allow them to adhere.

-

Treat the cells with the desired experimental compounds for the appropriate duration.

-

-

Radiolabeling:

-

Add [³H]thymidine to each well at a final concentration of 1 µCi/mL.

-

Incubate for a defined period (e.g., 4-24 hours) to allow for incorporation into DNA.

-

-

Cell Harvesting and DNA Precipitation:

-

Aspirate the medium and wash the cells with ice-cold PBS.

-

Add ice-cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate macromolecules, including DNA.

-

Aspirate the TCA and wash the precipitate with 5% TCA.

-

-

Washing and Solubilization:

-

Wash the precipitate with 70% ethanol, followed by 95% ethanol, to remove unincorporated [³H]thymidine.

-

Air-dry the wells.

-

Solubilize the DNA by adding a known volume of 0.1 M NaOH or a suitable lysis buffer compatible with scintillation counting.

-

-

Quantification:

-

Transfer the lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

The counts per minute (CPM) are directly proportional to the amount of [³H]thymidine incorporated and thus to the rate of DNA synthesis.

-

Conclusion

This compound stands as a molecule of paramount importance in molecular biology and medicine. Its role as the direct precursor to a fundamental DNA building block places it at the heart of cellular proliferation and genome integrity. The enzymatic pathways responsible for its synthesis are not only elegantly regulated but also provide critical targets for therapeutic intervention, particularly in the realm of oncology. The experimental protocols detailed in this guide offer robust methods for investigating the intricacies of dTMP metabolism and the effects of various agents on this vital cellular process. A thorough understanding of the biology of this compound will continue to fuel advancements in our comprehension of DNA replication and the development of more effective therapeutic strategies.

References

- 1. Kinetic properties of human thymidylate synthase, an anticancer drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Identification of a de novo thymidylate biosynthesis pathway in mammalian mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytosolic localization and in vitro assembly of human de novo thymidylate synthesis complex - Institute of Crystallography - CNR [ic.cnr.it]

- 5. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Nuclear Thymidylate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic and molecular properties of the dihydrofolate reductase from pyrimethamine-sensitive and pyrimethamine-resistant clones of the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thymidine kinase 1 - Wikipedia [en.wikipedia.org]

- 10. Thymidine kinase - Wikipedia [en.wikipedia.org]

- 11. uniprot.org [uniprot.org]

- 12. pnas.org [pnas.org]

- 13. proteopedia.org [proteopedia.org]

- 14. youtube.com [youtube.com]

- 15. medtube.net [medtube.net]

- 16. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 17. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pharmacodynamic assay of thymidylate synthase activity in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 23. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Thymidine Incorporation Assay | Thermo Fisher Scientific - TW [thermofisher.com]

- 25. m.youtube.com [m.youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. Thymidine Uptake Assays | Revvity [revvity.com]

An In-Depth Technical Guide on the Enzymatic Conversion of dUMP to 5'-Thymidylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the enzymatic conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a critical reaction for DNA biosynthesis. Central to this process is the enzyme thymidylate synthase (TS), a key target in cancer chemotherapy. This document details the enzyme's mechanism, kinetics, regulation, and inhibition, along with experimental protocols for its study.

Introduction to Thymidylate Biosynthesis

The de novo synthesis of dTMP is the sole intracellular pathway for the production of thymidine, a crucial component of DNA.[1] This reaction is catalyzed by thymidylate synthase (EC 2.1.1.45), which facilitates the reductive methylation of dUMP. The methyl group is donated by the cofactor N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate), which is concomitantly oxidized to dihydrofolate (DHF).[1][2] The overall reaction is as follows:

dUMP + N⁵,N¹⁰-methylenetetrahydrofolate ⇌ dTMP + dihydrofolate[2]

Due to its essential role in DNA replication, thymidylate synthase is a primary target for a variety of chemotherapeutic agents. Inhibition of this enzyme leads to a depletion of dTMP, an imbalance of deoxynucleotides, and an accumulation of dUMP, ultimately causing "thymineless death" in rapidly dividing cancer cells.[1][3]

The Catalytic Mechanism of Human Thymidylate Synthase

The catalytic mechanism of human thymidylate synthase is a complex, ordered sequential process.[4] The reaction proceeds through a series of conformational changes and covalent intermediates within the enzyme's active site.

Key Steps in the Catalytic Cycle:

-

Substrate Binding: dUMP is the first substrate to bind to the active site of thymidylate synthase.[4]

-

Cofactor Binding: The binding of dUMP induces a conformational change that facilitates the binding of the cofactor, N⁵,N¹⁰-methylenetetrahydrofolate.

-

Covalent Intermediate Formation: A nucleophilic cysteine residue in the active site attacks the C6 position of the uracil ring of dUMP, forming a covalent bond and a 5,6-dihydro-dUMP intermediate.[1]

-

Methyl Group Transfer: The N⁵,N¹⁰-methylenetetrahydrofolate donates a methyl group to the C5 position of the dUMP ring.

-

Reductive Cleavage and Product Release: A hydride transfer from the tetrahydrofolate cofactor reduces the new methyl group. This is followed by the release of dihydrofolate and then dTMP, returning the enzyme to its initial state.

Quantitative Data

The following table summarizes the kinetic parameters for human thymidylate synthase.

| Substrate | Parameter | Value | Source |

| dUMP | Km | 3.6 µM | [5] |

| N⁵,N¹⁰-methylenetetrahydrofolate | Km | 4.3 µM | [5] |

| dUMP | kcat | ~8 s-1 | [6] |

Thymidylate synthase is the target of several clinically important anticancer drugs. The table below provides the inhibition constants (Ki) and 50% inhibitory concentrations (IC₅₀) for selected inhibitors.

| Inhibitor | Active Form | Type of Inhibition | Ki / IC₅₀ | Source |

| 5-Fluorouracil | 5-Fluoro-2'-deoxyuridylate (FdUMP) | Covalent, Tight-binding | High Affinity | [7][8] |

| Raltitrexed | Raltitrexed | Competitive | IC₅₀ = 9 nM (L1210 cells) | [9] |

| Pemetrexed | Pemetrexed | Competitive | Ki = 109 nM | |

| Nolatrexed | Nolatrexed | Non-competitive | Ki = 11 nM | [10][11] |

The intracellular concentrations of dUMP and dTMP can vary depending on the cell type and proliferative state. In cancer cells, these concentrations are often altered.

| Nucleotide | Cell Line | Concentration (µM) | Source |

| dUMP | PANC-1 (hypoxic) | Increased 2-fold from baseline | [1] |

| dTMP | Various Cancer Cell Lines | Varies, often in low µM range | [12][13] |

Regulation of Thymidylate Synthase Expression

The expression of the thymidylate synthase gene (TYMS) is tightly regulated, primarily at the transcriptional and translational levels, to ensure an adequate supply of dTMP for DNA synthesis, particularly during the S phase of the cell cycle.

Key transcription factors, including E2F1 and p53, play a crucial role in modulating TYMS gene expression.

-

E2F1: The transcription factor E2F1 is a positive regulator of TYMS expression. Studies have shown a close correlation between the expression of E2F1 and thymidylate synthase in colon cancer, suggesting that E2F1 directly or indirectly upregulates TYMS transcription, particularly during cell cycle progression into the S phase.[14]

-

p53: The tumor suppressor protein p53 has a more complex regulatory role. While thymidylate synthase can translationally repress p53 expression, p53 can also influence the cellular response to TS inhibitors.[6] The interplay between p53 and TS is critical in determining cell fate (apoptosis vs. cell cycle arrest) following chemotherapy.

Thymidylate synthase protein can bind to its own mRNA, leading to translational repression. This autoregulatory feedback loop helps to maintain appropriate intracellular levels of the enzyme.[4]

Role as a Drug Target in Cancer Therapy

The critical role of thymidylate synthase in DNA synthesis makes it an attractive target for cancer chemotherapy. The goal of TS-targeted therapies is to induce "thymineless death" in rapidly proliferating cancer cells.

5-Fluorouracil (5-FU) is a prodrug that is converted intracellularly to several active metabolites, including 5-fluoro-2'-deoxyuridylate (FdUMP). FdUMP is a potent inhibitor of thymidylate synthase. It forms a stable covalent ternary complex with the enzyme and N⁵,N¹⁰-methylenetetrahydrofolate, effectively blocking the dUMP binding site and halting dTMP synthesis.[15]

The development of novel thymidylate synthase inhibitors follows a structured drug discovery pipeline.

Experimental Protocols

This assay measures the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from N⁵,N¹⁰-methylenetetrahydrofolate.[16]

Materials:

-

Purified or recombinant human thymidylate synthase

-

dUMP solution (e.g., 10 mM stock)

-

N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate) solution (e.g., 10 mM stock, freshly prepared)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM dithiothreitol (DTT)

-

UV-transparent 96-well plate or cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in the wells of the microplate or in cuvettes containing the assay buffer, dUMP, and CH₂H₄folate at desired final concentrations. A typical reaction might contain 50 µM dUMP and 100 µM CH₂H₄folate.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known amount of thymidylate synthase.

-

Immediately monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of DHF at 340 nm (ε = 6,400 M⁻¹cm⁻¹).[16]

-

Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of DHF per minute.

This highly sensitive radiometric assay measures the release of tritium (³H) from [5-³H]dUMP into water as it is converted to dTMP.[7][16]

Materials:

-

Purified or recombinant human thymidylate synthase

-

[5-³H]dUMP (radiolabeled substrate)

-

Unlabeled dUMP

-

N⁵,N¹⁰-methylenetetrahydrofolate (CH₂H₄folate) solution

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM DTT

-

Activated charcoal suspension (e.g., 5% w/v in water)

-

Scintillation vials and liquid scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, a known concentration of [5-³H]dUMP mixed with unlabeled dUMP, and CH₂H₄folate.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme solution.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a volume of activated charcoal suspension to adsorb the unreacted [5-³H]dUMP.

-

Centrifuge the samples to pellet the charcoal.

-

Transfer a portion of the supernatant (which contains the released ³H₂O) to a scintillation vial.

-

Add liquid scintillation cocktail and mix thoroughly.

-

Measure the radioactivity in a liquid scintillation counter.

-

A standard curve using a known amount of ³H₂O should be prepared to convert counts per minute (CPM) to the amount of product formed.

Conclusion

The enzymatic conversion of dUMP to dTMP by thymidylate synthase is a fundamental process in cellular metabolism and a cornerstone of modern cancer chemotherapy. A thorough understanding of its mechanism, kinetics, and regulation is paramount for the development of novel and more effective therapeutic strategies. The experimental protocols provided herein offer robust methods for the detailed characterization of thymidylate synthase activity and its inhibition, facilitating further research and drug discovery efforts in this critical area.

References

- 1. Analysis of deoxyribonucleotide pools in human cancer cell lines using a liquid chromatography coupled with tandem mass spectrometry technique - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Flavin-dependent thymidylate synthase: A novel pathway towards thymine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Sight: Enzymes as Targets for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biphasic binding of 5-fluoro-2'-deoxyuridylate to human thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structure of human thymidylate synthase: a structural mechanism for guiding substrates into the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Creation and characterization of 5-fluorodeoxyuridine-resistant Arg50 loop mutants of human thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Fluoro-2'-deoxyuridylate: covalent complex with thymidylate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thymidylate Synthase | BioChemPartner [biochempartner.com]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. jneonatalsurg.com [jneonatalsurg.com]

- 13. researchgate.net [researchgate.net]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]